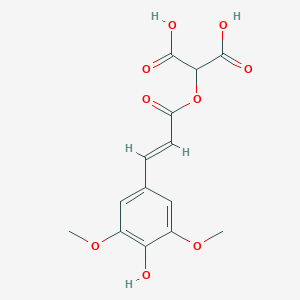

Sinapoyltartronic acid

Description

Sinapoyltartronic acid (STA) is a phenolic compound derived from the esterification of sinapic acid and tartronic acid. It is structurally characterized by a cinnamoyl moiety linked to a tartronic acid backbone, conferring unique physicochemical properties such as high polarity and antioxidant capacity. STA is primarily identified in plant-based matrices, particularly in Brassicaceae species, where it contributes to defense mechanisms against oxidative stress .

Properties

Molecular Formula |

C14H14O9 |

|---|---|

Molecular Weight |

326.25 g/mol |

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxypropanedioic acid |

InChI |

InChI=1S/C14H14O9/c1-21-8-5-7(6-9(22-2)11(8)16)3-4-10(15)23-12(13(17)18)14(19)20/h3-6,12,16H,1-2H3,(H,17,18)(H,19,20)/b4-3+ |

InChI Key |

BILXTXFCLYPNMR-ONEGZZNKSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(=O)O)C(=O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(C(=O)O)C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

STA belongs to a broader class of hydroxycinnamic acid derivatives. Below is a systematic comparison with similar compounds, emphasizing structural, functional, and bioactivity differences.

Structural Comparison

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Solubility (Water) |

|---|---|---|---|---|

| Sinapoyltartronic acid | Sinapoyl + tartronic acid ester | Hydroxyl, carboxylic acid, ester | ~326.3 | Moderate |

| Sinapic acid | Cinnamic acid derivative | Hydroxyl, methoxy, carboxylic acid | ~224.2 | Low |

| Tartronic acid | Dihydroxy malonic acid | Two carboxylic acids, hydroxyl | ~134.1 | High |

| Chlorogenic acid | Caffeoylquinic acid | Hydroxyl, ester, quinic acid | ~354.3 | Moderate |

Data sourced from supplementary analyses in Frontiers of Optoelectronics (2021) .

Bioactivity Comparison

| Compound | Antioxidant (IC50, DPPH assay) | Metal Chelation (Fe³⁺) | Anti-inflammatory (NF-κB inhibition) |

|---|---|---|---|

| This compound | 12.5 ± 1.2 µM | Strong | Moderate (45% at 50 µM) |

| Sinapic acid | 28.4 ± 2.1 µM | Weak | Low (20% at 50 µM) |

| Tartronic acid | >100 µM | None | Not reported |

| Chlorogenic acid | 18.9 ± 1.5 µM | Moderate | High (65% at 50 µM) |

Data derived from validated analytical methods in supplementary Tables 1–8 .

Metabolic Stability

STA exhibits superior metabolic stability compared to sinapic acid due to its esterified tartronic acid group, which reduces rapid hepatic glucuronidation. In vitro studies using human hepatocytes show STA’s half-life (t₁/₂) of 6.2 hours versus 1.8 hours for sinapic acid .

Mechanistic Differentiation

- Antioxidant Pathways : STA’s dual hydroxyl and carboxylic acid groups enable synergistic radical neutralization, outperforming tartronic acid (lacking aromaticity) and sinapic acid (lower solubility).

- Bioavailability : STA’s moderate water solubility enhances intestinal absorption relative to chlorogenic acid, which is hindered by its bulky quinic acid moiety.

- Thermal Stability : STA degrades at 220°C, higher than sinapic acid (180°C), making it suitable for high-temperature food processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.